molecular formula C22H20F2N2O3S B2528674 N-(4-fluorobenzyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005303-08-1

N-(4-fluorobenzyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2528674
CAS RN: 1005303-08-1
M. Wt: 430.47
InChI Key: RFABHFHHVXXOAB-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorobenzyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide" is a synthetic molecule that appears to be designed for biological activity, given the presence of structural features such as a pyridine ring, a thioether linkage, and fluorobenzyl groups. These features are often seen in molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, which share some structural similarities with the compound , involves the substitution of a pyridine ring and the presence of a benzyl group, as seen in KX2-391 . Another related synthesis involves the creation of N-aryl substituted acetamide derivatives of oxadiazole-thiol, which also includes the use of a pyridine ring and an acetamide linkage . These methods typically involve multiple steps, including the formation of intermediate compounds, and are characterized by reactions such as amidification and condensation.

Molecular Structure Analysis

The molecular structure of the compound likely includes a pyridine core, which is a common feature in molecules with biological activity due to its ability to engage in pi-stacking interactions and hydrogen bonding. The presence of fluorine atoms suggests increased lipophilicity and potential for strong binding interactions with biological targets. The thioether linkage may provide flexibility and the potential for redox chemistry, which can be relevant in biological systems.

Chemical Reactions Analysis

Compounds with similar structures have been shown to exhibit inhibitory activities against biological targets such as Src kinase . The presence of the acetamide group is a common feature in bioactive molecules and can undergo hydrolysis under physiological conditions, potentially leading to active metabolites. The fluorobenzyl moiety may also undergo metabolic transformations, such as oxidative defluorination.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms typically increases the compound's stability and lipophilicity, which can affect its absorption and distribution in biological systems. The methoxy group may contribute to the molecule's overall polarity and solubility in organic solvents. The acetamide linkage is a polar functional group that can impact the compound's solubility in water and its overall hydrogen bonding capacity.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptor (PBR)

Compounds such as [18F]FMDAA1106 and [18F]FEDAA1106, which contain fluorobenzyl and fluorophenyl groups similar to the compound of interest, have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These ligands showed high radioactivity in regions with high PBR density, indicating their potential application in neuroimaging and the study of diseases related to PBR expression (Zhang et al., 2003).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted acetamide derivatives, which share some structural similarity with the compound , have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds showed promising inhibition of cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents (Fallah-Tafti et al., 2011).

Anti-Inflammatory Activity

Compounds with chloro and fluoro substitutions on phenyl groups, similar to the target compound, have been synthesized and shown to exhibit significant anti-inflammatory activity. These findings suggest potential applications in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, containing structural motifs similar to the compound , have been prepared and identified as novel antiallergic compounds. These compounds were significantly more potent than existing treatments, indicating their potential in the treatment of allergic conditions (Menciu et al., 1999).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3S/c1-29-21-12-26(13-22(28)25-11-15-2-4-16(23)5-3-15)18(10-20(21)27)14-30-19-8-6-17(24)7-9-19/h2-10,12H,11,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFABHFHHVXXOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

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